N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a morpholine ring, a trichlorophenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride typically involves the following steps:
Formation of the Morpholine Derivative: The starting material, morpholine, is reacted with an appropriate alkylating agent to introduce the ethyl group.
Attachment of the Trichlorophenoxy Group: The intermediate is then reacted with 2,4,5-trichlorophenol under suitable conditions to form the trichlorophenoxy derivative.
Formation of the Acetamide Moiety: Finally, the acetamide group is introduced through a reaction with an acylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to dechlorinated products.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of biochemical processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-Morpholinyl)ethyl)-2-(2,4-dichlorophenoxy)acetamide hydrochloride
- N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)propionamide hydrochloride
Uniqueness
N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
86746-00-1 |
---|---|
Molecular Formula |
C14H18Cl4N2O3 |
Molecular Weight |
404.1 g/mol |
IUPAC Name |
N-(2-morpholin-4-ium-4-ylethyl)-2-(2,3,6-trichlorophenoxy)acetamide;chloride |
InChI |
InChI=1S/C14H17Cl3N2O3.ClH/c15-10-1-2-11(16)14(13(10)17)22-9-12(20)18-3-4-19-5-7-21-8-6-19;/h1-2H,3-9H2,(H,18,20);1H |
InChI Key |
MQXSVYYTKBXLOL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CCNC(=O)COC2=C(C=CC(=C2Cl)Cl)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.